molecular formula C31H35N3O2 B3305844 1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]- CAS No. 92453-31-1

1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-

Cat. No.: B3305844
CAS No.: 92453-31-1
M. Wt: 481.6 g/mol
InChI Key: NNDMTQHMGCAHRD-UHFFFAOYSA-N
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Description

The compound 1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]- (hereafter referred to as Compound A) is a structurally complex phthalide derivative. Its core consists of an isobenzofuranone scaffold substituted with:

  • A 1-butyl-2-methylindol-3-yl group at position 2.
  • A dimethylamino group at position 4.
  • A 4-(dimethylamino)phenyl group at position 3.

Synonyms for Compound A include 6-(Dimethylamino)-3-(4-(dimethylamino)phenyl)phthalide and AC1L3QPT .

Properties

IUPAC Name

3-(1-butyl-2-methylindol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O2/c1-7-8-19-34-21(2)29(25-11-9-10-12-28(25)34)31(22-13-15-23(16-14-22)32(3)4)27-18-17-24(33(5)6)20-26(27)30(35)36-31/h9-18,20H,7-8,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMTQHMGCAHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=C(C=C4)N(C)C)C(=O)O3)C5=CC=C(C=C5)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111947
Record name 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone
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Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92453-31-1
Record name 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone
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Record name 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-
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Record name 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone
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Record name 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]
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Biological Activity

1(3H)-Isobenzofuranone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound, 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl], is of particular interest for its potential therapeutic applications.

Structure and Properties

This compound features a complex structure that includes an isobenzofuranone core modified with various functional groups, including dimethylamino and butyl-substituted indole moieties. Its molecular formula is C29H30N2O2, with a molecular weight of approximately 438.57 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that isobenzofuranone derivatives exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in various cellular models. A notable study reported that derivatives like 3-butyl-6-bromo-1(3H)-isobenzofuranone significantly protected PC12 cells from hydrogen peroxide-induced oxidative damage, suggesting a potential neuroprotective role .

Antiproliferative Activity

The antiproliferative effects of isobenzofuranone derivatives have been evaluated against various cancer cell lines. In one study, several C-3 functionalized isobenzofuranones were tested against U937 (lymphoma) and K562 (myeloid leukemia) cell lines. Compounds exhibited moderate to strong cytotoxic effects, with IC50 values ranging from 2.79 µM to 12.17 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isobenzofuranone core enhance biological activity.

The mechanisms underlying the biological activities of these compounds often involve modulation of signaling pathways associated with apoptosis and cell proliferation. In particular, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been implicated in the antiplatelet and anti-inflammatory effects observed in some derivatives .

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

  • Neuroprotection : A study demonstrated that pretreatment with Br-NBP (a derivative) before oxidative stress exposure improved cell survival and reduced markers of cellular damage in neuronal cells .
  • Cancer Cell Lines : Another investigation highlighted the effectiveness of specific isobenzofuranone derivatives against leukemia cell lines, suggesting potential for development as anticancer agents .

Data Table: Biological Activities of Selected Isobenzofuranone Derivatives

Compound NameCell Line TestedIC50 Value (µM)Activity Type
Compound 8U937>25Low Activity
Compound 9K5623.24Significant Cytotoxic
Br-NBPPC12Not specifiedNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogues of Compound A and their properties:

Compound Name / CAS No. Molecular Formula Substituents Key Properties / Applications Source / Reference
Compound A (Target) C₃₀H₃₄N₄O₂ - 6-(Dimethylamino)
- 3-(4-(dimethylamino)phenyl)
- 3-(1-butyl-2-methylindol-3-yl)
High polarity, potential receptor binding affinity
3-(Diphenylamino)isobenzofuran-1(3H)-one (CAS: N/A) C₂₀H₁₅NO₂ - 3-(Diphenylamino) Anti-HIV, antitumor properties; planar ring system with dihedral angles (A/B: 63.58°)
3-(1-Methylindol-3-yl)-3H-isobenzofuran-1-one (CAS: 6308-55-0) C₁₇H₁₃NO₂ - 3-(1-Methylindol-3-yl) Melting point: 126–128°C; simpler structure, lower solubility
3-(4-Diethylaminophenyl)-6-cyano-1(3H)-isobenzofuranone (CAS: N/A) C₁₉H₁₈N₂O₂ - 6-Cyano
- 3-(4-diethylaminophenyl)
Increased lipophilicity; halogen-free
6'-(Dibutylamino)-3'-methyl-2'-(phenylamino)-3H-spiro[...]one (CAS: 70516-41-5) C₃₃H₃₃N₃O₂ - Spiro-xanthenone core
- Dibutylamino
Structural complexity; potential fluorescence applications

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Dimethylamino vs. Diethylamino Groups: Compound A’s dimethylamino substituents enhance polarity compared to diethylamino analogues (e.g., CAS 1552-42-7), improving aqueous solubility .
  • Indole vs.

Q & A

What are the recommended synthetic routes for preparing this compound with high purity?

Basic Research Question
A multi-step synthesis involving palladium-catalyzed cross-coupling or reductive cyclization is suggested. For example, nitroarene precursors could be cyclized using formic acid derivatives as CO surrogates under Pd catalysis to form the indole and isobenzofuranone cores . Subsequent functionalization with dimethylamino groups may require Buchwald-Hartwig amination under controlled conditions (e.g., Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol can enhance purity .

How can the molecular structure and stereochemistry of this compound be experimentally validated?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For asymmetric carbons (e.g., C3 in the isobenzofuranone ring), SC-XRD can resolve absolute configurations (R/S) . If crystallization fails, use 2D NMR (¹H-¹³C HSQC, HMBC) to assign connectivity, particularly for indole and dimethylamino substituents. Hirshfeld surface analysis can further validate intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .

What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites . Solvent effects (e.g., ethanol) should be incorporated via the Polarizable Continuum Model (PCM). Molecular docking studies (AutoDock Vina) may assess binding affinity to biological targets, leveraging the dimethylamino groups’ electron-donating properties .

How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Advanced Research Question
Discrepancies between experimental and calculated NMR shifts often arise from solvent effects or dynamic processes. Use temperature-dependent NMR to probe conformational exchange. Cross-validate with solvent-saturated DFT calculations (e.g., IEFPCM in DMSO-d₆) . For unresolved peaks, employ hyphenated techniques like LC-NMR or HRMS to rule out impurities .

What are the key physicochemical properties influencing this compound’s solubility and reactivity?

Basic Research Question
The compound’s Polar Surface Area (PSA ≈ 56.79 Ų) and logP (predicted ~3.5) suggest moderate hydrophilicity, favoring solvents like DMF or THF . The dimethylamino groups enhance solubility in polar aprotic solvents but may protonate under acidic conditions, altering reactivity. Thermal stability can be assessed via TGA-DSC (decomposition >250°C predicted) .

What strategies mitigate racemization during synthesis of the asymmetric isobenzofuranone core?

Advanced Research Question
Racemization at C3 may occur under basic or high-temperature conditions. Opt for mild bases (e.g., K₂CO₃) and low-temperature cyclization (≤80°C) . Chiral HPLC (Chiralpak IA column, hexane/isopropanol) can monitor enantiopurity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) may enforce stereocontrol during ring formation .

How do substituents (e.g., butyl, dimethylamino) affect the compound’s bioactivity?

Advanced Research Question
The butyl group enhances lipophilicity, potentially improving membrane permeability, while dimethylamino groups may facilitate hydrogen bonding with biological targets. SAR studies via substituent swapping (e.g., replacing butyl with hexyl) and in vitro assays (e.g., cytotoxicity on cancer cell lines) can quantify these effects .

What analytical techniques are optimal for detecting degradation products under stress conditions?

Advanced Research Question
Forced degradation (acid/base hydrolysis, oxidation with H₂O₂) followed by LC-HRMS (Q-TOF) identifies degradation pathways. Fragmentation patterns (MS/MS) and isotope labeling can trace hydrolytic cleavage of the lactone ring or indole oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-
Reactant of Route 2
1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-

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